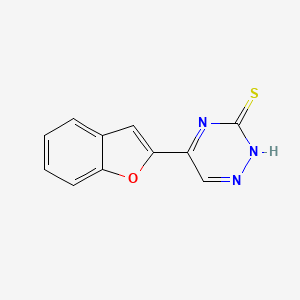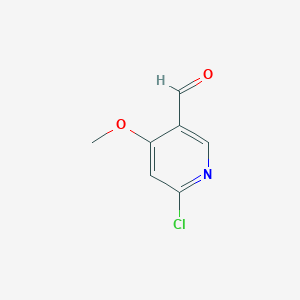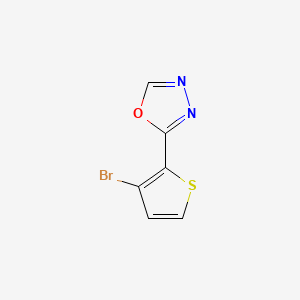
Azetidin-3-yl(phenyl)methanone hydrochloride
Descripción general
Descripción
Azetidin-3-yl(phenyl)methanone hydrochloride, also known as A3PM, is a small molecule that has been used in a variety of scientific research applications. A3PM has a wide range of potential applications due to its unique properties, including its ability to act as a potent inhibitor of enzymes, its ability to interact with receptors, and its ability to modulate signal transduction pathways. A3PM has also been used to study metabolic pathways and to identify novel targets for drug discovery.
Aplicaciones Científicas De Investigación
Preclinical Disposition of GDC-0973
GDC-0973, a compound structurally similar to Azetidin-3-yl(phenyl)methanone hydrochloride, is a potent inhibitor of MAPK/ERK1/2 and has been characterized for its disposition in preclinical species. This study provides insights into its pharmacokinetic properties and its relationship with efficacy in mouse xenograft models, contributing to our understanding of such compounds' disposition and efficacy predictions (Choo et al., 2012).
Catalytic Asymmetric Addition Applications
The enantiopure form of a compound similar to this compound has been evaluated for its use in catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity, demonstrating the compound's potential as a chiral unit for catalytic asymmetric induction reactions (Wang et al., 2008).
Antibacterial Agent Synthesis
Research into compounds structurally related to this compound includes the synthesis of azetidinone derivatives with significant antibacterial activity. This highlights the potential of these compounds in developing new antibacterial agents (Mohite & Bhaskar, 2011).
Anti-Convulsant and Anti-Bacterial Agents
Novel azetidinone derivatives, akin to this compound, have been synthesized and shown to possess anti-convulsant and anti-bacterial properties. This suggests their potential therapeutic applications in these domains (Rajasekaran & Murugesan, 2006).
Anti-Tubercular Activity
Azetidinone derivatives containing 1, 2, 4-triazole have been designed and synthesized for their potential anti-tubercular activity. This research provides a foundation for developing new treatments against tuberculosis (Thomas, George, & Harindran, 2014).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities . They interact with various targets, including bacterial cells, viruses, and enzymes involved in inflammatory responses .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in bacterial growth, viral replication, and inflammation . The downstream effects of these interactions can include the inhibition of pathogen growth or the modulation of immune responses.
Result of Action
Based on the activities of similar compounds, it can be inferred that its effects may include the inhibition of pathogen growth, the modulation of immune responses, or other effects depending on the specific target and context .
Propiedades
IUPAC Name |
azetidin-3-yl(phenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c12-10(9-6-11-7-9)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMRXYALHMCNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1402913.png)

![2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1402916.png)

![2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402923.png)

![3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1402928.png)



![Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402932.png)
